3-benzyl-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
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Description
3-benzyl-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Activity
A study by Romagnoli et al. (2015) on a series of compounds with a similar structural motif showed potent anticancer and antiangiogenic activities. One compound, characterized by specific substituents, exhibited nanomolar antiproliferative activity against cancer cells, bound to the colchicine site of tubulin, induced apoptosis, and demonstrated potent vascular disrupting properties both in vitro and in vivo. This compound's antitumor activity was comparable to combretastatin A-4 phosphate in murine models, highlighting its potential in cancer treatment research (Romagnoli et al., 2015).
Structural, Vibrational, and Electronic Characterization
In another study, Lestard et al. (2015) synthesized and characterized a thiourea derivative through vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis. The compound exhibited a U-shape conformation, dictated by the substitution degree on the thiourea core and the ability to form an intramolecular N–H⋯OC hydrogen bond. The UV-visible absorption spectra and non-linear optical (NLO) behavior were also investigated, offering insights into the molecular stability and electronic properties of the compound (Lestard et al., 2015).
Antiviral Activities
A study conducted by Flefel et al. (2014) explored the synthesis and antiviral activities of certain furanyl derivatives. The research showed that some of these compounds exhibited promising antiviral activity against the H5N1 virus, indicating their potential use in developing antiviral agents. The compounds that showed the highest effect were compared with others, revealing their significance in antiviral drug discovery (Flefel et al., 2014).
Antimicrobial Properties
Karipcin et al. (2013) synthesized and analyzed the structure of 1-benzoyl-3-furan-2-ylmethyl-thiourea, evaluating its antimicrobial activity. The research included a comparison of theoretical calculations with experimental data, providing insights into the molecular structure, stability, and antimicrobial efficacy of the compound (Karipcin et al., 2013).
Properties
IUPAC Name |
3-benzyl-1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-18-22(23-15-20(29-2)10-11-24(23)27-18)12-13-28(17-21-9-6-14-30-21)25(31)26-16-19-7-4-3-5-8-19/h3-11,14-15,27H,12-13,16-17H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOYYPZRIWUZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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